1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyridine ring, making it a unique and interesting molecule for various applications.
Preparation Methods
The synthesis of 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: This compound also contains a pyrazole ring fused with a pyridine ring and exhibits similar biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a similar structure and are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-ethyl-4-pyridin-3-yl-3,4-dihydropyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-7-9(10(13-14)11(15)16)8-4-3-5-12-6-8/h3-6,9H,2,7H2,1H3,(H,15,16) |
InChI Key |
RXAISJZHAOSCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=N1)C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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